3-(Pyridin-4-yl)benzoic acid 3-(Pyridin-4-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 4385-78-8
VCID: VC2005491
InChI: InChI=1S/C12H9NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,(H,14,15)
SMILES: C1=CC(=CC(=C1)C(=O)O)C2=CC=NC=C2
Molecular Formula: C12H9NO2
Molecular Weight: 199.2 g/mol

3-(Pyridin-4-yl)benzoic acid

CAS No.: 4385-78-8

Cat. No.: VC2005491

Molecular Formula: C12H9NO2

Molecular Weight: 199.2 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyridin-4-yl)benzoic acid - 4385-78-8

Specification

CAS No. 4385-78-8
Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
IUPAC Name 3-pyridin-4-ylbenzoic acid
Standard InChI InChI=1S/C12H9NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,(H,14,15)
Standard InChI Key IYGIZNZSONLPSI-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(=O)O)C2=CC=NC=C2
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)C2=CC=NC=C2

Introduction

Chemical Identity and Structure

Molecular Information

3-(Pyridin-4-yl)benzoic acid is characterized by the following molecular identifiers:

ParameterValue
CAS Number4385-78-8
Molecular FormulaC₁₂H₉NO₂
Molecular Weight199.205 g/mol
IUPAC Name3-(pyridin-4-yl)benzoic acid
InChIInChI=1S/C12H9NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,(H,14,15)
InChIKeyIYGIZNZSONLPSI-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC=NC=C2

Structural Features

The compound consists of a benzoic acid moiety with a pyridine ring attached at the meta position (3-position) of the benzene ring. The pyridine ring is connected through its 4-position, creating a non-coplanar arrangement between the two aromatic systems. This structural configuration contributes to its unique chemical and physical properties, particularly its ability to function as a ligand in coordination chemistry .

Physical and Chemical Properties

Physical Properties

The physical properties of 3-(Pyridin-4-yl)benzoic acid are summarized in the following table:

PropertyValue
Physical StateWhite solid
Melting Point268°C
Boiling Point405.0±28.0°C at 760 mmHg
Density1.2±0.1 g/cm³
Flash Point198.7±24.0°C
pKa3.78±0.10 (Predicted)
LogP2.45
Vapor Pressure0.0±1.0 mmHg at 25°C
Index of Refraction1.613

These properties demonstrate the compound's stability at room temperature and its moderate solubility characteristics, which are important considerations for its applications in synthesis and materials science .

Applications in Research and Development

Metal-Organic Frameworks (MOFs)

One of the most significant applications of 3-(Pyridin-4-yl)benzoic acid is in the synthesis of metal-organic frameworks. The compound serves as an excellent ligand due to its:

  • Carboxylic acid group that can coordinate with metal centers

  • Pyridine nitrogen that offers an additional coordination site

  • Non-coplanar arrangement between the two ring systems that creates interesting three-dimensional architectures

Research has shown that when used as a ligand, it can form MOFs with various topological structures. For example, studies have demonstrated that 3-(Pyridin-4-yl)benzoic acid and its derivatives can create frameworks with different metal ions such as cadmium and nickel, resulting in structures with unique properties applicable for gas adsorption, catalysis, and other applications .

Comparison with Related Compounds

Positional Isomers

Comparing 3-(Pyridin-4-yl)benzoic acid with its positional isomer 4-(Pyridin-3-yl)benzoic acid reveals interesting differences in physical properties and applications:

Property3-(Pyridin-4-yl)benzoic acid4-(Pyridin-3-yl)benzoic acid
CAS Number4385-78-84385-75-5
Molecular Weight199.21 g/mol199.21 g/mol
Structural FeaturePyridine at meta position of benzoic acidPyridine at para position of benzoic acid
ApplicationsMOF synthesis, organic building blocksSimilar applications but different spatial arrangement

The different spatial arrangement of functional groups in these isomers results in distinct crystal packing, coordination properties, and potential applications in materials science .

Derivatives and Functionalized Variants

Several derivatives of 3-(Pyridin-4-yl)benzoic acid have been studied, including:

  • 3-Nitro-4-(pyridin-4-yl)benzoic acid: Used as a ligand in metal-organic frameworks with enhanced electronic properties due to the electron-withdrawing nitro group

  • 3-Amino-4-(pyridin-4-yl)benzoic acid: Exhibits different coordination behavior due to the additional coordination site provided by the amino group

  • 4-(3-(Pyridin-3-yl)ureido)benzoic acid: Features a ureido linking group between the pyridine and benzoic acid moieties, leading to different conformational properties with a dihedral angle of 176.04° between the rings

These derivatives demonstrate how subtle structural modifications can lead to significant changes in the chemical, physical, and coordination properties of these compounds.

Current Research and Future Directions

Current research on 3-(Pyridin-4-yl)benzoic acid focuses primarily on its applications in materials science, particularly in the design and synthesis of novel metal-organic frameworks with specific topological features. These frameworks have potential applications in:

  • Gas storage and separation

  • Heterogeneous catalysis

  • Chemical sensing

  • Drug delivery systems

Recent studies have demonstrated that MOFs constructed from 3-(Pyridin-4-yl)benzoic acid and its derivatives can exhibit different topological structures depending on the metal ions and reaction conditions used. For example, research has shown that using this compound as a ligand with cadmium(II) ions can produce a framework with a "dia" topology, while different reaction conditions with the same metal can yield a framework with "pcu" topology .

Future research directions may include:

  • Exploration of its potential as a building block for pharmaceutically active compounds

  • Development of new synthetic methodologies for its preparation and functionalization

  • Investigation of its photophysical properties and potential applications in optoelectronic materials

  • Studies of its coordination behavior with a broader range of metal ions

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